molecular formula C17H34O4S2 B016458 16-Methanethiosulfonyl Hexadecanoic Acid CAS No. 887406-81-7

16-Methanethiosulfonyl Hexadecanoic Acid

Cat. No. B016458
M. Wt: 366.6 g/mol
InChI Key: REUUDPJEVIDJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of fatty acid derivatives, including those similar to "16-Methanethiosulfonyl Hexadecanoic Acid," often involves complex organic reactions. For example, the synthesis of esters of saturated and unsaturated sixteen-carbon acids deuterated at the terminal or penultimate carbons involves multiple steps, including protection and deprotection of functional groups, reduction, and oxidation reactions (Tulloch & Bergter, 1981).

Scientific Research Applications

Fatty Acid Metabolism and Biosynthesis

Research on hexadecanoic acid (palmitic acid) and its derivatives demonstrates their significant role in fatty acid metabolism and biosynthesis. For instance, studies on the sex pheromone gland of the moth Heliothis virescens reveal insights into how fatty acids are incorporated into glycerolipids, particularly triacylglycerols, and their role in pheromone biosynthesis (Foster, 2005). This research has broader implications for understanding fatty acid metabolism in biological systems.

Microbial Degradation and Bioconversion

Microbial pathways for the bioconversion of n-hexadecane, a hydrocarbon structurally similar to hexadecanoic acid derivatives, into metabolic intermediates have been elucidated. A study on Pseudomonas synxantha LSH-7′ demonstrated the bacterium's chemotaxis towards n-hexadecane and its subsequent conversion to hexadecanoic acid before cellular uptake, highlighting microbial strategies for hydrocarbon utilization (Meng et al., 2017).

Enzymatic Modification and Catalysis

The enzymatic modification of proteins using methanethiosulfonate reagents, which could be structurally related to 16-Methanethiosulfonyl Hexadecanoic Acid, shows remarkable changes in catalytic activities. Research on cysteine mutants of subtilisin Bacillus lentus revealed that covalent coupling with chiral auxiliaries significantly alters enzyme activity, pointing to applications in biocatalysis and enzyme engineering (Dickman & Jones, 2000).

Material Science and Nanotechnology

In material science, derivatives of hexadecanoic acid have been used to create robust organic thin films and nanoparticle protectants. A study on 16-(3,5-bis(mercaptomethyl)phenoxy)hexadecanoic acid (BMPHA) highlighted its application in forming thermally stable carboxylic acid-terminated films on gold surfaces and nanoparticles, underscoring the potential in nanotechnology and surface engineering (Lee et al., 2013).

Radiochemistry and Diagnostic Research

16-Cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid was synthesized and evaluated for its potential in tracing fatty acid metabolism in mouse myocardium, indicating applications in medical diagnostics and radiochemistry (Lee et al., 2008).

properties

IUPAC Name

16-methylsulfonylsulfanylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUDPJEVIDJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404452
Record name 16-Methanethiosulfonyl Hexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Methanethiosulfonyl Hexadecanoic Acid

CAS RN

887406-81-7
Record name 16-Methanethiosulfonyl Hexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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